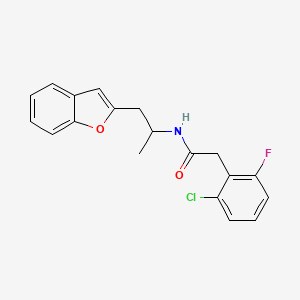

![molecular formula C12H21NO5S B2711137 1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid CAS No. 1864062-98-5](/img/structure/B2711137.png)

1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

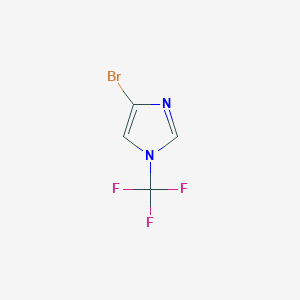

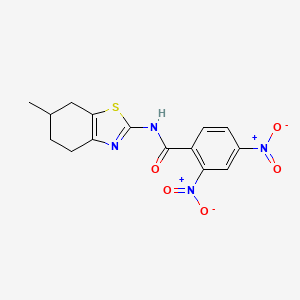

1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid, with the chemical formula C₁₂H₂₁NO₅ , is a compound that falls within the class of piperidine carboxylic acids. It is characterized by a light-yellow solid appearance and has a molecular weight of approximately 259.3 g/mol . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-4-methoxy-4-piperidinecarboxylic acid .

Synthesis Analysis

The synthetic route to obtain this compound involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Subsequently, the methoxy group is introduced, followed by the sulfinyl group. The overall synthesis aims to achieve high yield, atom economy, and reaction mass efficiency .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Sulfenic Acid Studies

The study of sulfenic acids, including the thermolysis of compounds leading to the generation of sulfenic acid derivatives, is crucial for understanding their electronic structure and thermal stability. This research provides insight into the behavior of sulfenic acids in the gas phase, contributing to the broader understanding of sulfur-containing compounds in atmospheric chemistry and potentially guiding the synthesis of new materials with unique properties (Lacombe et al., 1996).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, serve as highly versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, including amino acids and amino alcohols, showcasing the compound's utility in producing chiral building blocks essential for pharmaceutical development and synthesis of biologically active molecules (Ellman et al., 2002).

Synthesis of Protected 1,2-Amino Alcohols

The use of tert-butanesulfinyl aldimines and ketimines in the synthesis of protected 1,2-amino alcohols demonstrates the compound's application in creating molecules with potential relevance in organic chemistry and medicinal chemistry. These methods allow for high yields and diastereoselectivities, illustrating the compound's role in facilitating precise synthetic transformations (Tang et al., 2001).

Fluorination Capabilities

The discovery of derivatives such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlights the compound's role in the development of novel fluorinating agents. These agents are critical for introducing fluorine atoms into molecules, a modification that can significantly alter the physical, chemical, and biological properties of pharmaceuticals and agrochemicals. The described fluorination capabilities include deoxofluoro-arylsulfinylation with high stereoselectivity, underscoring the importance of these compounds in synthetic chemistry and material science (Umemoto et al., 2010).

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfinylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5S/c1-11(2,3)18-10(16)13-7-5-12(6-8-13,9(14)15)19(4)17/h5-8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFNGVKOYRJMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)S(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2711057.png)

![2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2711064.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2711067.png)

![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)